Piscidin-like peptide
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RCIALFLVLSLVALMAEPGEGFIFHIIKGLVHAGKMIHGLV |
Origin of Product |
United States |
Structural Biology and Molecular Features of Piscidin Like Peptides
Primary Sequence Characteristics and Diversity
The primary structure of piscidin-like peptides exhibits considerable diversity, which is believed to be a result of gene duplication and positive Darwinian selection, reflecting evolutionary adaptation to a wide range of pathogens. encyclopedia.pubresearchgate.net
Piscidin-like peptides are relatively short, with mature peptide lengths typically ranging from 18 to 46 amino acid residues. nih.govplos.orgmdpi.com However, variations exist, with some classes of piscidins being as long as 55 amino acids. plos.org Most piscidin genes encode a precursor molecule that includes a signal peptide of approximately 22 residues, the mature active peptide, and a variable C-terminal region. mdpi.comresearchgate.net
The amino acid composition is a defining feature of this peptide family. They are characteristically cationic, possessing a high number of positively charged residues—primarily histidine and arginine—and a general absence of negatively charged amino acids. mdpi.comnih.gov This results in a high isoelectric point (pI), often ranging from 8.78 to over 12.0. mdpi.com The peptides are also rich in hydrophobic residues, particularly phenylalanine and isoleucine. mdpi.complos.org For instance, the putative mature piscidin from Atlantic cod (Gadus morhua) is notably rich in isoleucine (27.3%) and histidine (22.7%). plos.orgplos.org This composition is critical for their amphipathic nature.
Table 1: Variation in Residue Length and Physicochemical Properties of Selected Piscidin-like Peptides
| Peptide Name | Organism | Mature Peptide Length (Amino Acids) | Molecular Weight (Da) | Isoelectric Point (pI) | Source(s) |
|---|---|---|---|---|---|
| Piscidin 1 | Morone saxatilis x M. chrysops | 22 | - | - | plos.org |
| Piscidin 4 | Morone chrysops x M. saxatilis | 44 | 5329.25 | - | usda.govresearchgate.net |
| Cerocin | Centropristis striata | 20 | - | - | nih.gov |
| Chionodracine | Chionodraco hamatus | 80 (precursor) | - | - | nih.gov |
| Dicentracin | Dicentrarchus labrax | 22 | 2530.02 | 11.17 | nih.gov |
| Chrysophsin-1 | Pagrus major | 25 | 2892.46 | 12.31 | nih.gov |
| Chrysophsin-2 | Pagrus major | 25 | 2920.47 | 12.48 | nih.gov |
| LjPL-3 | Lateolabrax japonicus | - | - | - | nih.gov |
| LjPL-2 | Lateolabrax japonicus | - | - | - | nih.gov |
While the piscidin family is characterized by significant sequence diversity, certain patterns of conservation exist. encyclopedia.pub The signal peptides and pro-domains encoded by piscidin genes are generally more conserved across species than the sequences of the mature, active peptides. mdpi.complos.org For example, the signal peptide identity among orthologues in the Acanthopterygii superorder ranges from 54.5% to 100%, whereas the mature peptide identity is much lower, from 31.8% to 95.4%. plos.org
New piscidin-like peptides are continuously being discovered, largely through advanced molecular techniques such as transcriptomic analysis. For instance, transcriptome sequencing of the lionfish (Pterois volitans) led to the identification of two new piscidin precursors, named pteroicidins B and C. bohrium.com Similarly, two novel piscidin-like antimicrobial peptides, LjPL-2 and LjPL-3, were characterized from the Japanese sea bass (Lateolabrax japonicus). nih.govscispace.com Another novel peptide, cerocin, was identified in the black sea bass (Centropristis striata); it consists of a 20-amino-acid active peptide and shows the highest identity (52%) with a piscidin from the cardinalfish. nih.gov The identification of a piscidin orthologue in the Antarctic teleost Chionodraco hamatus, named chionodracine, expanded the known distribution of this peptide family. nih.gov These discoveries highlight the widespread and diverse nature of piscidins within marine teleosts.
Secondary and Tertiary Conformations
The function of piscidin-like peptides is intrinsically linked to their three-dimensional structure, which they adopt upon interacting with microbial membranes.
A hallmark of the piscidin family is the formation of an amphipathic α-helical secondary structure. mdpi.complos.orgplos.org While often unstructured in aqueous solutions, these peptides fold into a distinct α-helix in the presence of membrane-mimicking environments, such as lipid vesicles or helix-promoting solvents like trifluoroethanol (TFE). usda.govresearchgate.netharvard.edu This conformational change is crucial for their antimicrobial activity. mdpi.com
The amphipathic nature of the helix is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helical cylinder. acs.orgtandfonline.com Helical wheel projections are commonly used to visualize this distribution, which typically shows a large hydrophobic face and a polar, cationic face. mdpi.commdpi.com This structural arrangement allows the peptide to interact with both the aqueous environment and the hydrophobic core of a lipid bilayer. nih.gov Even piscidins with variations in length, such as the 44-residue piscidin 4 or the 55-residue Class III piscidins, are predicted to form these characteristic amphipathic helices, although they may also contain other structural elements like β-sheets or random coils. plos.orgusda.gov
The structural integrity and biological function of piscidin-like peptides are governed by a critical balance between cationicity and hydrophobicity. nih.govharvard.edu Cationicity, conferred by the abundance of positively charged residues like arginine and histidine, is fundamental for the initial electrostatic attraction to the negatively charged components of microbial cell membranes (e.g., phospholipids, teichoic acids). nih.govnih.gov
Once attracted to the membrane surface, the peptide's hydrophobicity drives the insertion of its nonpolar face into the lipid bilayer core. tandfonline.com The amphipathic α-helical structure facilitates this process, orienting the peptide parallel to the membrane surface before potential pore formation or membrane disruption. mdpi.comacs.org The interplay between the electrostatic interactions of the cationic face and the hydrophobic interactions of the nonpolar face is essential for destabilizing and permeabilizing the target membrane. nih.govharvard.edu The presence of multiple histidine residues is particularly noteworthy, as their charge state can be modulated by pH, potentially allowing the peptide's activity to be fine-tuned according to the local environment. mdpi.comnih.gov
Conformational Flexibility and Environmental Influences
Piscidin-like peptides are characterized by a remarkable degree of conformational flexibility, a trait that is intrinsically linked to their biological function. These peptides are typically unstructured in aqueous solutions but adopt well-defined secondary structures, predominantly α-helices, upon interacting with membrane-mimicking environments. acs.orgacs.orgnationalmaglab.org This transition is a critical step in their mechanism of action, allowing them to bind to and disrupt the membranes of target cells. The specific conformation adopted by a piscidin is highly sensitive to its surrounding environment, including the solvent polarity, the composition of the lipid bilayer, and the ambient pH. acs.orgacs.org
In aqueous solution, piscidin-like peptides such as piscidin 1 (p1) and piscidin 3 (p3) exist as intrinsically disordered molecules. acs.org However, in the presence of membrane mimetics like dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles, or in organic solvents such as trifluoroethanol (TFE), they fold into amphipathic α-helical structures. acs.orgacs.org For instance, circular dichroism and NMR spectroscopy have shown that piscidin 1 forms a stable α-helix, particularly in the segment from residues 8 to 17, when in a micellar environment. acs.org This induced structure positions hydrophobic residues to interact with the nonpolar lipid acyl chains and hydrophilic residues to face the aqueous solvent or polar lipid headgroups. nih.gov
The composition of the lipid membrane significantly influences the peptide's structure, orientation, and depth of insertion. acs.orgnih.gov Studies using solid-state NMR on piscidins p1 and p3 in fluid lipid bilayers have revealed that the peptides are immersed within the lipid environment, adopting a kinked helical structure. acs.org This kink, often located around a conserved glycine (B1666218) residue (G13), allows the peptide to optimize its amphipathic character and maximize its hydrophobic moment within the bilayer. acs.orgnih.gov The presence of anionic phospholipids, which are characteristic of bacterial membranes, versus zwitterionic phospholipids, more common in eukaryotic cells, affects peptide binding and insertion. For example, p1 and p3 interact more strongly with anionic membranes, which is thought to contribute to their selective antimicrobial activity. acs.orgresearchgate.net The presence of cholesterol in a membrane does not significantly alter the secondary structure of piscidins but can influence their membrane-disrupting activity. nih.gov
Table 1: Influence of Environment on Piscidin-like Peptide Conformation
| Piscidin | Environment | Observed Conformation | Key Findings | Reference |
|---|---|---|---|---|
| Piscidin 1 (p1) | Aqueous Solution | Unstructured, random coil | Peptide is disordered in the absence of a membrane interface. | acs.orgacs.org |
| Piscidin 1 (p1) | DPC/SDS Micelles | α-helical (residues 8-17) | Membrane-mimicking environments induce a stable helical structure. | acs.orgacs.org |
| Piscidin 1 (p1) & Piscidin 3 (p3) | Phospholipid Bilayers (e.g., DMPC/DMPG) | Kinked α-helix, immersed in bilayer | Peptides adopt an in-plane orientation with a kink near G13 to maximize amphipathicity. | acs.org |
| Piscidin 1 (p1) | POPC/POPG Bilayer (Anionic) | Tilted helix, C-terminus deeply inserted | Deeper insertion correlates with higher membrane permeabilization activity. | acs.org |
| Piscidin 3 (p3) | POPC/POPG Bilayer (Anionic, pH 6.0) | Surface-bound, N-terminus tilted inward | Activity is inhibited at acidic pH due to changes in histidine protonation and membrane orientation. | acs.org |
| Of-Pis1 | LPS Micelles (Bacterial Mimic) | Tightly bound, structured α-helix | Demonstrates selective, high-affinity interaction with bacterial membrane models. | researchgate.net |
Post-Translational Modifications and Their Research Implications
Post-translational modifications (PTMs) are enzymatic or chemical alterations to peptides and proteins after their synthesis, which can significantly diversify their structure and function. wikipedia.org In piscidin-like peptides, as with many other antimicrobial peptides (AMPs), PTMs play a crucial role in enhancing stability, modulating activity, and defining their biological roles. nih.gov While the study of PTMs in piscidins is an ongoing area of research, several modifications have been identified or engineered, with important implications for their therapeutic potential.
One of the most common PTMs in AMPs is C-terminal amidation. nih.gov In this modification, the C-terminal carboxyl group is converted to an amide. This change removes the negative charge at the C-terminus, which can increase the peptide's net positive charge and enhance its electrostatic interaction with negatively charged bacterial membranes. nih.gov Furthermore, amidation often confers increased resistance to degradation by host and bacterial carboxypeptidases, thereby prolonging the peptide's half-life and bioavailability. nih.gov While many synthetic piscidins used in research are amidated to mimic this potential natural state, the prevalence of amidation in naturally occurring piscidins across different fish species is still under investigation. nih.govutc.edu
Hydroxylation of amino acid side chains is another PTM that has been observed. For example, studies on piscidin 4 noted that the hydroxylation of a tryptophan residue had little discernible effect on its antimicrobial activity. nih.gov This suggests that not all PTMs result in a dramatic change in function and highlights the need to empirically test the impact of each specific modification.
A particularly significant modification for some piscidins is metallation. Piscidin 1 and piscidin 3 possess a conserved histidine at position 3, which is part of an amino-terminal copper and nickel (ATCUN) binding motif. researchgate.netplos.org This motif allows the peptides to bind metal ions, notably Cu²⁺, with high affinity. utc.edu Metallation has profound research implications, as it can dramatically enhance the peptide's biological activity. The binding of Cu²⁺ to piscidin 1 (forming p1-Cu²⁺) increases its ability to permeabilize lipid membranes and enhances its cytotoxic activity against both bacterial and cancer cells. researchgate.netplos.org The proposed mechanism involves the metal ion acting as a redox center, potentially generating reactive oxygen species that cause chemical damage to lipids and other cellular components, complementing the physical disruption of the membrane. researchgate.net This dual mode of action—physical and chemical—makes metallated piscidins potent antimicrobial and anticancer agents and represents a key area of research for developing new therapeutics. plos.org
Research into PTMs is critical for understanding the natural function of piscidin-like peptides and for engineering more effective peptide-based drugs. By elucidating how modifications like amidation and metallation affect structure, stability, and mechanism of action, scientists can design novel piscidin analogues with improved potency, selectivity, and therapeutic profiles. nih.gov
Table 2: Post-Translational Modifications (PTMs) in Piscidin-like Peptides and Their Implications
| Modification | Description | Observed in/Applied to | Research Implications | Reference |
|---|---|---|---|---|
| C-terminal Amidation | Conversion of the C-terminal carboxyl group to an amide. | Engineered in many synthetic piscidins; may occur naturally. | Increases net positive charge, enhances membrane interaction, and improves stability against proteases. | nih.govnih.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group to an amino acid side chain. | Piscidin 4 (Tryptophan hydroxylation) | Found to have minimal effect on the antimicrobial activity of piscidin 4, indicating some PTMs may be functionally neutral. | nih.gov |
| Metallation (Cu²⁺ Binding) | Binding of a metal ion (e.g., Cu²⁺) to the N-terminal ATCUN motif. | Piscidin 1, Piscidin 3 | Dramatically enhances membrane disruption and cytotoxicity. The metal complex can act as a redox center, adding a chemical damage mechanism to the peptide's physical action. | researchgate.netplos.org |
| Proteolytic Cleavage | Cleavage of a precursor protein to release the mature, active peptide. | All piscidins (general AMP processing) | Essential for converting the inactive prepropeptide into the active form of the peptide. | nih.gov |
Genomics, Transcriptomics, and Biosynthesis of Piscidin Like Peptides
Gene Organization and Molecular Cloning
The genetic architecture of piscidin-like peptides reveals a conserved yet adaptable framework that facilitates their role in the innate immune system of fish. Molecular cloning and genomic analysis across various teleost species have provided significant insights into their structure and evolutionary diversification.
Precursor Peptide Structure (Signal Peptide, Mature Peptide, Pro-domain)
Piscidin-like peptides are synthesized as larger precursor proteins, known as prepropeptides, which undergo post-translational processing to yield the final, active molecule. nih.gov This precursor typically consists of three distinct domains: an N-terminal signal peptide, the mature peptide sequence, and a C-terminal pro-domain. nih.govnih.gov
Signal Peptide: This domain, commonly composed of 22 amino acid residues, guides the prepropeptide into the endoplasmic reticulum for processing and secretion. nih.govnih.govnih.gov The signal peptide is highly conserved across different piscidin family members and fish species. nih.govmdpi.com Its cleavage site is often found after a specific motif, such as GEC, GES, or GEG. nih.gov
Mature Peptide: This is the biologically active portion of the molecule, responsible for the antimicrobial and immunomodulatory functions of piscidins. The length of the mature peptide typically ranges from 18 to 26 amino acids, although some variations exist. nih.govnih.govnih.gov Unlike the highly conserved signal peptide, the mature peptide region shows significant sequence diversity, which is thought to be driven by positive selection to counter a wide array of evolving pathogens. nih.govmdpi.com
Pro-domain: Located at the C-terminus, this domain is variable in both length and sequence. nih.govnih.gov It is cleaved off during the maturation process to release the active peptide. nih.gov
The entire prepropeptide can range from approximately 64 to 89 amino acids in length. nih.gov The proteolytic cleavage at both the N-terminus (to remove the signal peptide) and C-terminus (to remove the pro-domain) is a critical step in generating the functional, mature piscidin. researchgate.net
Exon-Intron Architecture of Piscidin Genes
The genomic organization of piscidin genes is a key area of study, revealing a common structural pattern with notable exceptions that highlight their evolutionary divergence. Most piscidin genes in teleost fish exhibit a four-exon and three-intron structure. nih.govresearchgate.net
This typical arrangement is as follows:
Exon 1: Often contains the 5' untranslated region (UTR). nih.govresearchgate.net
Exon 2: Encodes the signal peptide and the beginning of the mature peptide. nih.gov
Exon 3 & 4: Encode the remainder of the mature peptide. nih.gov
Exon 4: Also encodes the C-terminal pro-domain and includes the 3' UTR. nih.gov
However, variations to this tetra-exonic structure exist. For instance, the piscidin genes in Nile tilapia (Oreochromis niloticus) have been found to possess a three-exon and two-intron organization. researchgate.net Conversely, some members of the piscidin family, such as epinecidin from certain grouper species, display a more complex structure with five exons and four introns. researchgate.net These differences in gene architecture underscore the diversity within the piscidin peptide family. researchgate.net
Tissue-Specific and Developmental Expression Profiles
The expression patterns of piscidin-like peptides are indicative of their central role as a first line of defense, particularly at mucosal surfaces and in immune-related organs.
Basal Expression Patterns in Immune-Related Organs and Mucosal Tissues (Gills, Skin, Head Kidney, Spleen, Intestine, Liver)
Piscidin-like peptides exhibit broad and constitutive expression in a variety of tissues, with particularly high levels in those that act as barriers to the external environment or are involved in the immune response. nih.gov Basal expression is consistently found in mucosal tissues such as the gills, skin, and intestine, as well as in key immune organs like the head kidney, spleen, and liver. nih.govmdpi.comresearchgate.netmdpi.com
In the large yellow croaker (Larimichthys crocea), for example, the piscidin-5-like type 3 (Lcpis5lt3) transcript was detected in the brain, muscle, gills, head kidney, intestine, kidney, liver, and spleen, with the highest constitutive expression observed in the spleen. nih.gov Similarly, in Nile tilapia (Oreochromis niloticus), high basal expression of the piscidin TP2 was found in the skin, head kidneys, liver, and spleen. plos.org This widespread distribution highlights their importance in providing immediate, localized protection against potential pathogens at major entry points. nih.gov
| Fish Species | Piscidin-like Peptide | Tissues with High Basal Expression | Reference |
|---|---|---|---|
| Large Yellow Croaker (Larimichthys crocea) | Lcpis5lt3 | Spleen, Head Kidney, Kidney | nih.gov |
| Nile Tilapia (Oreochromis niloticus) | TP2 | Skin, Head Kidneys, Liver, Spleen | plos.org |
| Hybrid Striped Bass (Morone saxatilis × M. chrysops) | General Piscidins | Gill, Intestine, Liver, Spleen, Head Kidney | nih.gov |
| General Teleosts | General Piscidins | Gills, Skin, Intestine, Head Kidney, Spleen | nih.govmdpi.com |
Developmental Stage-Dependent Gene Expression
The expression of piscidin-like peptides is not static but is also regulated across different life stages, beginning early in development. nih.gov This suggests an essential role for these peptides in protecting fish during vulnerable larval and juvenile phases. For instance, transcripts of pleurocidin-like genes, a class of piscidins, have been detected in winter flounder larvae as early as five days post-hatching. nih.gov Studies indicate that piscidin expression is generally upregulated during fish development, providing continuous and strengthening innate immune protection as the fish grows. nih.govresearchgate.net This developmental regulation ensures that fish are equipped with these crucial host defense peptides from a very early age. nih.gov
Regulation of this compound Gene Expression
The expression of this compound genes is tightly regulated and can be significantly induced in response to immune challenges. This inducible expression is a hallmark of their function in the innate immune system. nih.gov Gene expression is markedly altered following infection by a wide range of pathogens, including bacteria, viruses, and parasites. nih.govresearchgate.net
For example, in mandarin fish, piscidin gene expression was upregulated in the intestine, spleen, kidney, liver, skin, and gills after stimulation with lipopolysaccharide (LPS), a major component of Gram-negative bacteria. nih.gov Similarly, infection of large yellow croaker with the parasite Cryptocaryon irritans led to a significant upregulation of piscidin-like gene mRNA in the gills, skin, spleen, head kidney, liver, and intestine. nih.gov Viral infection in largemouth bass also results in the inducible expression of piscidins. nih.gov This upregulation is mediated by host immune pathways, such as Toll-like receptors (TLRs), which recognize microbial-derived signals like LPS and trigger a defensive response that includes the heightened production of antimicrobial peptides. mdpi.com
Transcriptional Upregulation in Response to Pathogenic Stimuli
The expression of this compound genes is significantly influenced by the presence of pathogenic stimuli, a hallmark of their role in the innate immune response. Various studies have demonstrated the upregulation of piscidin transcripts following exposure to bacterial, viral, and parasitic antigens.
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, has been shown to be a potent inducer of piscidin gene expression in multiple fish species. For instance, in mandarin fish, piscidin gene mRNA expression is upregulated in the intestine, spleen, kidney, liver, skin, and gill after stimulation with LPS. nih.gov Similarly, pathogen-associated molecular patterns (PAMPs) like Poly I:C, a synthetic analog of viral double-stranded RNA, can also trigger the upregulation of piscidin genes. researchgate.net
Infections with specific pathogens elicit strong transcriptional responses of piscidin genes in a tissue-specific manner. In large yellow croaker (Larimichthys crocea), infection with the parasitic ciliate Cryptocaryon irritans leads to a significant upregulation of piscidin-like gene mRNA expression in the gill, skin, spleen, head kidney, liver, and intestine. nih.gov Similarly, following infection with the bacterium Vibrio alginolyticus, the mRNA expression levels of a piscidin-5-like gene were upregulated in the liver, head kidney, gill, kidney, and intestine of the same fish species. nih.gov In rock bream (Oplegnathus fasciatus), piscidin gene expression increased in the gills after pathogen infection. nih.gov This rapid and localized upregulation of piscidin gene expression underscores their critical role as first-line defense molecules against a broad spectrum of aquatic pathogens. researchgate.net
The table below summarizes the observed transcriptional upregulation of piscidin-like peptides in response to various pathogenic stimuli in different fish species.
| Fish Species | Stimulus | Affected Tissues/Organs | Reference |
| Mandarin Fish (Siniperca chuatsi) | Lipopolysaccharide (LPS) | Intestine, Spleen, Kidney, Liver, Skin, Gill | nih.gov |
| Large Yellow Croaker (Larimichthys crocea) | Cryptocaryon irritans (parasite) | Gill, Skin, Spleen, Head Kidney, Liver, Intestine | nih.gov |
| Large Yellow Croaker (Larimichthys crocea) | Vibrio alginolyticus (bacterium) | Liver, Head Kidney, Gill, Kidney, Intestine | nih.gov |
| Rock Bream (Oplegnathus fasciatus) | Pathogen infection | Gills | nih.gov |
| Hybrid Striped Bass (Morone chrysops ♀ × M. saxatilis ♂) | Escherichia coli LPS, Streptococcus iniae | Skin, Heart, Brain, Gill, Head Kidney, Kidney, Intestine, Spleen | researchgate.net |
Cellular Localization of Peptide Production
The production of piscidin-like peptides is localized to specific immune and mucosal cells, strategically positioned at host-environment interfaces to provide an effective barrier against invading pathogens.
The most prominent and widely identified piscidin-producing cells are mast cells , also known as eosinophilic granular cells in fish. scispace.com Immunohistochemical studies have localized piscidins to mast cells in a diverse range of teleost fish, including hybrid striped bass, white bass, European seabass, spot, and Atlantic croaker. scispace.comresearchgate.net These cells are abundant in tissues that are in direct contact with the external environment, such as the skin, gills, and alimentary tract. scispace.com In the gills of the Indian catfish (Heteropneustes fossilis), mast cells immunoreactive for piscidin 1 have been observed. nih.gov
Eosinophils are another type of granulocyte implicated in the production of piscidin-like peptides. In the gills of the Indian catfish, eosinophils showing immunoreactivity for piscidin 1 have been found in close contact with neuroepithelial endocrine cells. nih.gov The granules within phagocytic granulocytes are also sites of piscidin localization, suggesting a role for these peptides in the bactericidal activity following phagocytosis. researchgate.net
In some fish species, other specialized cell types contribute to the piscidin repertoire. Rodlet cells in the Nile tilapia have been identified as piscidin-positive. scispace.com Furthermore, mucous goblet cells , which are responsible for producing the protective mucus layer, can also contain piscidins, which are then secreted as part of the mucus to provide a chemical barrier against pathogens. nih.gov
Neuroepithelial endocrine cells (NECs) have also been identified as a source of piscidin-like peptides. nih.gov In the gills of the Indian catfish, NECs show immunoreactivity to piscidin 1 and are seen interacting with piscidin-positive mast cells and nerve fibers, suggesting a potential role in neuro-immune interactions. nih.gov
The following table details the cellular localization of this compound production in various fish species.
| Cell Type | Fish Species | Tissue/Organ | Reference |
| Mast Cells | Hybrid Striped Bass, White Bass, European Seabass, Spot, Atlantic Croaker | Skin, Gills, Gut, Spleen, Kidney | scispace.comresearchgate.netnih.gov |
| Mast Cells | Indian Catfish (Heteropneustes fossilis) | Gills | nih.gov |
| Eosinophils | Indian Catfish (Heteropneustes fossilis) | Gills | nih.gov |
| Phagocytic Granulocytes | General Teleosts | Immune Tissues | researchgate.net |
| Rodlet Cells | Nile Tilapia (Oreochromis niloticus) | Gills, Intestine | scispace.com |
| Mucous Goblet Cells | General Teleosts | Skin, Gills, Gut | nih.gov |
| Neuroepithelial Endocrine Cells (NECs) | Indian Catfish (Heteropneustes fossilis) | Gills | nih.gov |
Evolutionary Genomics and Diversification
The evolution of the piscidin family is a compelling example of adaptive molecular evolution, driven by the constant selective pressures exerted by pathogens. The diversity within this peptide family is shaped by a combination of phylogenetic divergence, gene duplication, and positive selection, leading to a wide array of peptides with specialized functions.
Phylogenetic Relationships within the Piscidin Family
Piscidins constitute a fish-exclusive family of antimicrobial peptides. researchgate.net Phylogenetic analyses based on amino acid sequences reveal a complex evolutionary history with the formation of distinct clades and subclades, indicating divergent functional evolution. researchgate.net The topology of piscidin phylogenetic trees generally aligns with the established phylogeny of fish species, with some exceptions that may suggest horizontal gene transfer or lineage-specific duplications and losses. nih.gov For instance, piscidins from the large yellow croaker (Larimichthys crocea) and the spotted seahorse (Hippocampus kuda) have been observed to cluster together, separate from other Acanthopterygii. nih.gov The discovery of a piscidin gene in the Atlantic cod (Gadus morhua), a species outside the superorder Acanthopterygii where piscidins were first identified, suggests that this is an ancient family of host defense peptides. nih.gov This broad phylogenetic distribution highlights the fundamental importance of piscidins in the innate immunity of a wide range of teleost fish. scispace.com
Adaptive Evolution to Pathogens and Environmental Niches
The driving force behind the positive selection and diversification of piscidin-like peptides is the continuous arms race between the host and its pathogens. plos.org The structural diversity of piscidins is thought to be an adaptation to the vast and ever-changing array of microbes present in different aquatic environments. researchgate.net
The amino acid substitutions at positively selected sites within the mature peptide can alter its amphipathic structure, which is crucial for its ability to interact with and disrupt microbial membranes. nih.govplos.org For example, a glycine (B1666218) residue at a positively selected site in Atlantic cod piscidin disrupts the peptide's perfect amphipathic nature, a change that is likely associated with adaptation to specific pathogens or environmental conditions in new ecological niches. nih.govplos.org This diversification allows for a broader spectrum of antimicrobial activity and the ability to counter rapidly evolving pathogens. plos.org The evolution of different piscidin classes with specialized anti-bacterial and anti-protozoal activities is a clear example of this adaptive radiation, providing the host with a sophisticated and versatile arsenal (B13267) of defense molecules. nih.gov
Mechanisms of Action of Piscidin Like Peptides in Host Defense
Direct Antimicrobial Modalities
The most well-characterized activities of piscidin-like peptides are their direct actions against microbial cells, which lead to rapid cell death. These modalities are broadly categorized into membrane disruption and interference with intracellular targets.
The cationic and amphipathic nature of piscidins allows them to selectively target and compromise the integrity of negatively charged microbial membranes. mdpi.comresearchgate.net This interaction is a critical first step in their antimicrobial effect, leading to permeabilization and eventual lysis of the pathogen.
A primary mechanism by which piscidins disrupt microbial membranes is through the formation of toroidal pores. mdpi.comresearchgate.net In this model, the peptides first accumulate on the membrane surface. core.ac.uknih.gov Once a threshold concentration is reached, they insert into the lipid bilayer, inducing significant membrane curvature. mdpi.com This process leads to the formation of transient, water-filled channels where the peptide molecules and the head groups of the lipid molecules line the pore, creating a continuous bend from the outer to the inner leaflet. mdpi.comcore.ac.uk This structure allows for the leakage of ions and small molecules, disrupting cellular homeostasis and leading to cell death. mdpi.com The pores are often described as disordered and transient, rather than stable, uniform structures. nih.govnih.gov
Piscidin-like peptides are unstructured in aqueous solutions but adopt a highly α-helical structure upon interacting with lipid bilayers. acs.org Their positive charge facilitates an initial electrostatic attraction to the anionic components, such as phosphatidylglycerol (PG), found in bacterial membranes. researchgate.netnih.gov Following this initial binding, the hydrophobic regions of the peptide insert into the nonpolar core of the lipid bilayer. acs.org
Research shows that piscidins interact differently with various types of lipids. For instance, Piscidin 1 (p1) has a more pronounced disruptive effect on anionic bilayers (containing PG) compared to zwitterionic bilayers (containing phosphatidylcholine, PC), which are more representative of mammalian cell membranes. nih.gov High-resolution studies reveal that piscidins like p1 and p3 lie nearly parallel to the bilayer surface, inserting just below the lipid headgroups. researchgate.netacs.org They possess a distinct kink in their helical structure, which is thought to be crucial for maximizing their membrane-destabilizing activity. acs.org This interaction leads to the formation of transient defects and pores, causing membrane permeabilization. researchgate.netnih.gov The ability of Piscidin 1 to penetrate phospholipid membranes is considered superior to that of Piscidin 3. researchgate.net
| Peptide | Key Structural Feature | Primary Activity | Membrane Insertion Depth (in PE/PG bilayers) |
|---|---|---|---|
| Piscidin 1 (p1) | Larger azimuthal rotation (ρ angle) | Stronger membrane permeabilization | ~1.2 Å less deep than p3 |
| Piscidin 3 (p3) | More deeply inserted in PE/PG membranes | More effective at disrupting DNA | ~1.2 Å deeper than p1 |
This table summarizes comparative data on Piscidin 1 and Piscidin 3 based on research findings. nih.govacs.org
The action of piscidin-like peptides is not limited to a single membrane layer. In Gram-negative bacteria, the initial interaction occurs with the lipopolysaccharide (LPS) components of the outer membrane. researchgate.net The cationic nature of the peptides allows them to bind to and displace the divalent cations that stabilize the LPS layer, thereby disrupting the outer membrane. Following this initial breach, the peptides can access and act upon the inner cytoplasmic membrane, where they form pores and cause depolarization, leading to a complete loss of membrane integrity. mdpi.com This dual-membrane action ensures effective killing of a broad spectrum of bacteria.
While membrane disruption is a primary killing mechanism, there is growing evidence that piscidins can also translocate across the microbial membrane to interact with internal cellular components. nih.gov This suggests that their antimicrobial activity is not solely dependent on pore formation. epa.gov
Once inside the cell, piscidin-like peptides can interfere with essential life processes. While the precise metabolic pathways targeted by all piscidins are still under investigation, it is known that some members of this family can disrupt nucleic acid integrity. nih.gov For example, Piscidin 3 has been shown to be more effective at disrupting DNA than Piscidin 1. nih.gov This action involves the neutralization and aggregation of the negatively charged DNA molecules by the cationic peptide. nih.gov Furthermore, by disrupting the cell membrane's integrity and causing leakage of cellular contents, these peptides indirectly halt vital metabolic functions that depend on ion gradients and the availability of intracellular components, such as ATP production. researchgate.net
Intracellular Target Modulation
Inhibition of Essential Enzymatic Activities (e.g., Urease)
Beyond compromising membrane integrity, piscidin-like peptides can interfere with crucial microbial enzymatic reactions. nih.gov Research has demonstrated that piscidin can suppress the activity of urease, an essential enzyme for the survival of certain pathogens like Helicobacter pylori. researchgate.net Urease is a nickel-containing metalloenzyme that hydrolyzes urea (B33335) to produce ammonia, which neutralizes the acidic environment of the stomach, allowing H. pylori to colonize. dovepress.com By inhibiting this enzyme, piscidin disrupts the pathogen's ability to establish and maintain infection. researchgate.net This targeted enzymatic inhibition represents a significant, non-membrane-disrupting mechanism of action.
Disruption of DNA and Protein Synthesis
Evidence suggests that once piscidins penetrate the microbial membrane or enter the cell, they can interfere with fundamental intracellular processes. nih.govmdpi.com Some piscidins, such as piscidin 3, have been identified as potent nucleases, capable of degrading nucleic acids. nih.gov This action would directly halt DNA replication and transcription. mdpi.com Other antimicrobial peptides have been shown to bind to DNA and RNA, or inhibit ribosomal activity to suppress protein translation. mdpi.commdpi.com By targeting these core cellular functions, piscidin-like peptides can effectively shut down the pathogen's ability to grow, replicate, and produce virulence factors. nih.gov
Anti-Biofilm Formation Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and host immune responses. researchgate.netmdpi.com Piscidin-like peptides have emerged as potential agents to combat these resilient structures. researchgate.net Their mechanisms of action against biofilms are multifaceted and can include:
Inhibition of Adhesion: Preventing the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov
Disruption of the Biofilm Matrix: Degrading the extracellular polymeric substance (EPS) that holds the biofilm together. mdpi.comnih.gov The EPS is composed of polysaccharides, proteins, and nucleic acids. mdpi.com
Interference with Quorum Sensing: Disrupting the cell-to-cell signaling systems that bacteria use to coordinate gene expression and biofilm development. nih.gov
By acting at different stages of biofilm development, piscidin-like peptides can both prevent their formation and dismantle established biofilms. researchgate.net
Low Propensity for Inducing Resistance
A significant advantage of antimicrobial peptides over traditional antibiotics is their low propensity for inducing microbial resistance. nih.govlabiotech.eu Bacteria have shown a limited ability to develop resistance to piscidins. researchgate.net This is largely attributed to their mechanism of action, which often involves targeting the fundamental structure of the cell membrane. nih.gov It is more difficult for bacteria to enact the significant genetic changes required to alter their membrane composition without compromising their own survival, compared to developing resistance to antibiotics that target a single specific enzyme. labiotech.eu This inherent difficulty in developing resistance makes piscidin-like peptides an attractive alternative in an era of growing multidrug resistance. nih.gov
Immunomodulatory Research Pathways
In addition to their direct antimicrobial activities, piscidin-like peptides are being investigated for their ability to modulate the host's innate immune response. This immunomodulatory function is a critical pathway in host defense, helping to recruit and activate immune cells to the site of infection.
Stimulation of Immune Cell Chemotaxis and Phagocytosis in Monocytes/Macrophages
Research into various host defense peptides demonstrates their capacity to influence the behavior of key immune cells like monocytes and macrophages. mdpi.com Monocytes are circulating white blood cells that can migrate to sites of infection and differentiate into macrophages, which are powerful phagocytic cells that engulf and destroy pathogens. mdpi.comsemanticscholar.org Studies on other peptides have shown they can:
Act as Chemoattractants: Peptides can stimulate the directed migration (chemotaxis) of monocytes to infected tissues. mdpi.com
Enhance Phagocytosis: Peptides can significantly increase the capacity of macrophages to engulf bacteria and other cellular debris. mdpi.comresearchgate.netnih.gov For instance, the peptide Pin2[G] was shown to stimulate the phagocytosis of S. Typhimurium by macrophage cell lines. mdpi.com
These findings highlight a crucial research pathway for piscidin-like peptides, suggesting they may not only kill pathogens directly but also enhance the host's cellular immune response to clear infections more effectively.
Table 1: Investigated Immunomodulatory Effects of Various Peptides on Phagocytosis
| Peptide/Peptide Class | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Pin2[G] | BMDM and RAW 264.7 Macrophages | Stimulates phagocytosis of S. Typhimurium | mdpi.com |
| FA1 | BMDM and RAW 264.7 Macrophages | Induces phagocytosis of S. Typhimurium | mdpi.com |
| Chemerin15 (C15) | Macrophages | Enhances phagocytosis of microbial particles and apoptotic cells | nih.gov |
| KLK Peptide Analogs | Murine Peritoneal Macrophages | Significantly improves macrophage phagocytic capacity | researchgate.net |
Modulation of Inflammatory Cytokine and Protein Expression (e.g., COX-2, iNOS, IL-1β)
The inflammatory response is a double-edged sword; while essential for fighting infection, excessive inflammation can cause tissue damage. Research pathways are exploring how peptides can modulate this response by influencing the expression of key inflammatory mediators. Studies on other antimicrobial and natural peptides have shown they can down-regulate pro-inflammatory molecules, including:
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are central mediators of inflammation. nih.govmdpi.com
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large quantities of nitric oxide, a pro-inflammatory molecule. mdpi.com
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine that plays a key role in the pathogenesis of many inflammatory conditions. mdpi.comnih.gov
For example, the antimicrobial peptide KLK was found to significantly inhibit the LPS-induced expression of iNOS, COX-2, and IL-1β mRNA in macrophage cells. researchgate.net Similarly, the natural dipeptide carnosine has been shown to decrease the expression of COX-2 and IL-1β in activated macrophages. mdpi.com This ability to temper the inflammatory response while simultaneously exerting direct antimicrobial effects makes immunomodulation a critical area of research for piscidin-like peptides.
Table 2: Research Findings on Peptide Modulation of Inflammatory Markers
| Peptide | Inflammatory Marker | Observed Effect | Reference |
|---|---|---|---|
| KLK Peptide | iNOS | Suppresses mRNA expression | researchgate.net |
| COX-2 | Suppresses mRNA expression | researchgate.net | |
| IL-1β | Inhibits production | researchgate.net | |
| Carnosine | COX-2 | Decreases expression | mdpi.com |
| IL-1β | Down-regulates expression | mdpi.com |
Interaction with Host Immune Cells and Pathways (e.g., TGF-β1)
Piscidin-like peptides, beyond their direct antimicrobial functions, exhibit significant immunomodulatory activities, influencing host immune cells and critical signaling pathways. nih.gov One key interaction involves the transforming growth factor-β1 (TGF-β1) pathway, which is crucial for regulating inflammation and immune responses. nih.gov
Research has demonstrated that the piscidin peptide, specifically Piscidin-1 (PCD-1), can modulate TGF-β1 levels in the context of neuropathic pain. nih.gov In a rat model of chronic constriction injury (CCI), which leads to neuropathic pain, there is a notable downregulation of TGF-β1. nih.gov However, treatment with PCD-1 was found to attenuate this decrease, suggesting that the peptide can counteract the injury-induced suppression of this important regulatory cytokine. nih.gov This interaction highlights a sophisticated mechanism where the peptide doesn't just fight pathogens directly but also helps regulate the host's immune and inflammatory response to injury, potentially contributing to its therapeutic effects. nih.gov Furthermore, PCD-1 has been shown to suppress inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophage and microglial cell lines, further cementing its role as an immunomodulatory agent. nih.gov
Antiviral Mechanisms of Action
Piscidin-like peptides employ a multi-pronged approach to combat viral infections, particularly those involving enveloped viruses. Their mechanisms range from direct physical disruption of viral particles to interference with the viral replication cycle within host cells.
Direct Viral Inactivation and Particle Interaction
A primary antiviral strategy of piscidin-like peptides is the direct inactivation of viral particles before they can infect host cells. frontiersin.org This has been demonstrated with Piscidin 1 (P1), which exerts a direct inhibitory effect on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). frontiersin.orgnih.gov When the virus is directly exposed to the peptide, P1 can disrupt the viral particles, thereby reducing their ability to establish a productive infection. nih.gov
Plaque assays, which quantify infectious virus titers, have shown that treating SARS-CoV-2 directly with P1 significantly reduces the number of plaque-forming units in cell cultures. nih.gov This indicates a direct virucidal action, where the peptide compromises the structural integrity of the virion itself. nih.govresearchgate.net Cationic antiviral peptides, in general, can achieve this by targeting the negatively charged viral envelope or capsid, leading to aggregation or disruption of the particles. nih.gov
| P1 Concentration (μg/mL) | Inhibition of Viral Titer (%) |
|---|---|
| 1.0 | 18.9% |
| 10.0 | 35.8% |
| 20.0 | 56.6% |
Membrane-Mediated Antiviral Activities against Enveloped Viruses
The lipid envelope of many viruses is a critical vulnerability that piscidin-like peptides exploit. nyu.edu Piscidin 1 (P1) is a membrane-active peptide that demonstrates potent activity against a range of enveloped viruses, including Human Immunodeficiency Virus Type 1 (HIV-1) and SARS-CoV-2, by disrupting their lipid bilayers. nih.govnih.govresearchgate.net These viruses have envelopes with distinct lipid compositions, yet P1 is effective against them, highlighting its broad-spectrum capabilities. nih.govnih.gov For instance, it can inhibit HIV-1, which has an envelope rich in cholesterol, as well as SARS-CoV-2, which has a lower cholesterol content. nih.govnih.gov
The mechanism involves the peptide's ability to permeabilize, aggregate, fuse, and thin the viral membrane. nih.gov By compromising the integrity of this protective outer layer, the peptide can inactivate the virus. frontiersin.org This membrane-targeting action is a promising therapeutic strategy, as it may be less susceptible to the development of viral resistance compared to drugs that target specific, rapidly mutating viral proteins. nyu.edu
Antiparasitic Mechanisms
Piscidins display potent, broad-spectrum activity against various parasites. nih.gov The primary mechanism of action is believed to be similar to their antibacterial and antiviral effects: the disruption of the parasite's cell membrane. upf.edu As cationic and amphipathic molecules, piscidins are drawn to the negatively charged components of pathogen membranes, leading to membrane destabilization, pore formation, and ultimately, cell lysis. upf.edumdpi.com
Laboratory assays have confirmed the antiparasitic efficacy of piscidins. For example, specific isoforms have demonstrated activity against the protozoan Tetrahymena pyriformis. nih.gov This direct lytic action against the cell membrane is a common strategy employed by many host defense peptides against a wide range of parasites, including Leishmania and Entamoeba histolytica. upf.edumdpi.com
Anti-Nociceptive Mechanisms
A remarkable and less traditional function of piscidin-like peptides is their ability to alleviate pain, demonstrating anti-nociceptive properties. nih.gov Research on Piscidin-1 (PCD-1) has revealed its potential as an analgesic agent, particularly in models of neuropathic pain. nih.gov
In rats with chronic constriction injury (CCI), a model for neuropathic pain, PCD-1 administration was shown to exert significant anti-nociceptive effects. nih.gov It effectively reduced hypersensitivity to various stimuli, including mechanical allodynia (pain from a non-painful stimulus), cold allodynia, and thermal hyperalgesia (exaggerated response to a painful heat stimulus). nih.gov
The underlying mechanism for this pain relief is linked to the peptide's immunomodulatory functions within the central nervous system. PCD-1 was found to decrease the activation of microglia and astrocytes in the spinal cord, which are key immune cells involved in the amplification of pain signals. nih.gov Furthermore, it suppressed the upregulation of pro-inflammatory and signaling molecules like interleukin-1β (IL-1β) and phosphorylated mammalian target of rapamycin (B549165) (phospho-mTOR), while also counteracting the injury-induced downregulation of the anti-inflammatory cytokine TGF-β1. nih.gov
| Effect | Observation |
|---|---|
| Behavioral Response | Reduced mechanical allodynia, cold allodynia, and thermal hyperalgesia. |
| Cellular Response (Spinal Cord) | Decreased activation of microglia and astrocytes. |
| Molecular Response | Suppressed upregulation of IL-1β and phospho-mTOR. |
| Cytokine Modulation | Attenuated the downregulation of TGF-β1. |
Research Methodologies and Analytical Techniques for Piscidin Like Peptides
Peptide Isolation and Purification Strategies
The initial step in studying piscidin-like peptides often involves their isolation from natural sources or their chemical synthesis. Historically, these peptides were isolated from fish tissues, such as the gills, skin, and intestine, where they are abundantly expressed. researchgate.net This process typically involves homogenization of the tissue, followed by crude extraction of proteins and peptides. Subsequent purification is achieved through various chromatographic techniques. Cation-exchange chromatography is often employed due to the cationic nature of piscidins, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. researchgate.netplos.org
However, with advancements in peptide chemistry, solid-phase peptide synthesis (SPPS) has become a more common and efficient method for obtaining piscidin-like peptides. plos.orgacs.org This approach allows for the production of large quantities of pure peptides with specific sequences, including analogs with modified amino acids for structure-function studies. Following synthesis, the crude peptide is purified using RP-HPLC, and its identity and purity are confirmed by mass spectrometry. plos.orgacs.org For peptides produced recombinantly in systems like E. coli, purification often involves affinity chromatography followed by cleavage of a fusion partner and subsequent HPLC purification. nsf.gov
Table 1: Common Strategies for Piscidin-like Peptide Isolation and Purification
| Method | Description | Key Steps | Purity Confirmation |
| Extraction from Natural Sources | Isolation of peptides directly from fish tissues. | Tissue homogenization, crude protein extraction, cation-exchange chromatography, reverse-phase HPLC. | SDS-PAGE, Mass Spectrometry. researchgate.net |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide on a solid resin support. | Fmoc chemistry, cleavage from resin, lyophilization. | Reverse-phase HPLC, Mass Spectrometry. plos.orgacs.org |
| Recombinant Expression | Production of the peptide in a host organism (e.g., E. coli). | Gene cloning into an expression vector, induction of protein expression, cell lysis, affinity chromatography, cleavage of fusion tags, reverse-phase HPLC. | SDS-PAGE, Mass Spectrometry, NMR Spectroscopy. nsf.gov |
Structural Elucidation Techniques
Understanding the three-dimensional structure of piscidin-like peptides is crucial for deciphering their mechanism of action. Several biophysical techniques are employed to analyze their secondary and tertiary structures, particularly in membrane-mimicking environments, as these peptides are largely unstructured in aqueous solution but adopt an α-helical conformation upon interacting with membranes. plos.org
Circular Dichroism (CD) spectroscopy is a fundamental technique used to assess the secondary structure of piscidin-like peptides. americanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD spectra can provide an estimate of the proportion of α-helices, β-sheets, and random coils in a peptide. americanpeptidesociety.orgnih.gov For piscidin-like peptides, CD studies are often conducted in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles. researchgate.netcornell.edu These studies consistently show that while piscidins are unstructured in aqueous buffer, they adopt a significant α-helical conformation in these hydrophobic environments, which is critical for their antimicrobial activity. researchgate.net
Table 2: Representative CD Spectroscopy Findings for Piscidin-like Peptides
| Peptide/Analog | Environment | Observed Secondary Structure | Key Finding |
| Piscidin Analogs | 40% TFE | High α-helical content | The α-helical structure is essential for biological activity. researchgate.net |
| Piscidin 1 | SDS micelles | ~65% helical content | Anionic micelles stabilize the helical structure. nsf.gov |
| Neuroprotective Peptides | TFE, DPC, SDS | Non-helical structures | Not all membrane-mimicking solvents induce α-helices in every peptide. cornell.edu |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides in solution or in membrane-like environments. researchgate.netnih.gov For piscidin-like peptides, NMR studies are typically performed with isotopically labeled (¹⁵N and/or ¹³C) samples reconstituted in detergent micelles (e.g., SDS) or bicelles, which mimic the cell membrane. nsf.govacs.org Through a series of multidimensional NMR experiments (like HSQC, TOCSY, and NOESY), researchers can assign the chemical shifts of all atoms in the peptide and calculate distance restraints based on the Nuclear Overhauser Effect (NOE). youtube.com This information is then used to compute an ensemble of structures, revealing details about the peptide's helical conformation, the orientation of side chains, and its dynamics. acs.orgmdpi.com NMR studies have revealed that piscidins adopt a kinked α-helical structure when bound to lipid bilayers. acs.org
To understand how piscidin-like peptides disrupt bacterial membranes, electro-physiological assays using planar lipid bilayers are employed. nih.gov This technique involves creating an artificial lipid membrane across a small aperture separating two aqueous compartments. soton.ac.uk The peptide is then added to one compartment, and its effect on the membrane's electrical properties (such as conductance) is measured. The formation of pores or ion channels by the peptide leads to discrete, stepwise increases in current, allowing for the characterization of channel size, ion selectivity, and lifetime. nih.gov These experiments provide direct evidence for the membrane-disrupting mechanisms of piscidin-like peptides, such as the formation of toroidal pores or barrel-stave channels, which ultimately leads to cell death. plos.orgsoton.ac.uk
Gene Expression Analysis Methods
Investigating the regulation of this compound genes provides insight into their role in the fish immune response. Molecular biology techniques are used to quantify the expression levels of these genes in different tissues and under various conditions.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is the gold standard for measuring gene expression levels with high sensitivity and specificity. researchgate.net This method is widely used to study the expression of this compound genes in various fish tissues, such as the spleen, gills, head kidney, and intestine. nih.govresearchgate.net Researchers typically extract total RNA from the tissue of interest, reverse-transcribe it into complementary DNA (cDNA), and then use gene-specific primers to amplify the target piscidin gene in a real-time PCR instrument. nih.gov The level of gene expression is quantified by measuring the fluorescence emitted during the amplification process. Studies using qRT-PCR have shown that the expression of piscidin-like genes is often upregulated in response to bacterial infections, highlighting their crucial role in the innate immune defense of fish. nih.govresearchgate.net
Table 3: Summary of a qRT-PCR Study on Lcpis5lt3 (a this compound) in Large Yellow Croaker
| Tissue | Basal Expression Level | Expression Change Post-Infection (Vibrio alginolyticus) |
| Spleen | Highest | No significant change. nih.gov |
| Liver | Moderate | Rapidly upregulated. nih.gov |
| Head Kidney | Moderate | Rapidly upregulated. nih.gov |
| Gill | Low | Rapidly upregulated. nih.gov |
| Intestine | Low | Rapidly upregulated. nih.gov |
cDNA Cloning and Sequence Analysis
The molecular cloning of piscidin-like peptides is fundamental to understanding their genetic basis, precursor structure, and diversity. The process typically begins with the construction of a cDNA library from tissues known to express these peptides, such as the gills, skin, or head-kidney of fish. researchgate.netbiorxiv.org Given the conserved nature of the signal peptide region across different piscidin family members, this sequence serves as a valuable target for cloning strategies. researchgate.netnih.gov
A common and effective method is the Rapid Amplification of cDNA Ends (RACE), particularly 5' and 3' RACE-PCR. youtube.com This technique allows for the amplification of the full-length cDNA sequence even when only a partial sequence, such as a conserved domain, is known. Gene-specific primers are designed based on the highly homologous signal peptide sequences identified through alignments of known piscidins. nih.govyoutube.com These primers are then used in conjunction with universal primers that anneal to the poly(A) tail (for 3' RACE) or a ligated anchor sequence (for 5' RACE) of the cDNA.
Once the full-length cDNA is amplified and cloned, sequence analysis is performed to deduce the amino acid sequence of the precursor protein. This analysis reveals a characteristic modular structure for piscidin-like peptides. The precursor protein typically consists of three distinct domains: an N-terminal signal peptide, the mature antimicrobial peptide, and often a C-terminal prodomain. researchgate.netresearchgate.net
The signal peptide is usually around 22 amino acids in length and is highly conserved among piscidins, a feature that is exploited for cloning. researchgate.netnih.gov Its primary function is to direct the nascent polypeptide into the secretory pathway. researchgate.net The mature peptide, which is the biologically active antimicrobial portion, is more variable in sequence and length, typically ranging from 18 to 46 amino acids. researchgate.net This variability is thought to be a result of positive selection, driving the diversification of these peptides to target a wide range of pathogens. researchgate.net The C-terminal prodomain, when present, is the most variable region in both length and sequence. researchgate.net Its precise function is not fully understood but may be involved in the proper folding, targeting, or regulation of the mature peptide's activity.
| Domain | Typical Length (Amino Acids) | Key Features | Primary Function |
|---|---|---|---|
| Signal Peptide | ~22 | Highly conserved, hydrophobic core | Directs protein to the secretory pathway |
| Mature Peptide | 18-46 | Cationic, amphipathic α-helix, variable sequence | Antimicrobial activity |
| C-terminal Prodomain | Variable | Highly variable in sequence and length | Potentially involved in folding and regulation |
Membrane Interaction Studies
Understanding how piscidin-like peptides interact with and disrupt microbial membranes is central to elucidating their mechanism of action. A suite of biophysical techniques is employed to characterize these interactions at the molecular level.
Fluorescence Spectroscopy (Intrinsic and Extrinsic)
Fluorescence spectroscopy is a powerful tool for probing the local environment of fluorescent molecules. In the study of piscidin-like peptides, the intrinsic fluorescence of tryptophan (Trp) residues is often exploited. hamilton.edunih.gov Many piscidins contain Trp, which serves as a natural probe of the peptide's interaction with lipid bilayers. hamilton.edu
When a this compound in an aqueous solution binds to and inserts into the hydrophobic core of a lipid membrane, the Trp residue moves from a polar to a nonpolar environment. This environmental change results in a "blue shift" in the maximum emission wavelength (λmax) of the Trp fluorescence and an increase in fluorescence intensity. hamilton.edumdpi.com The magnitude of this blue shift can provide information about the extent of the peptide's insertion into the membrane. For example, a larger blue shift is typically observed when piscidins interact with anionic vesicles (mimicking bacterial membranes) compared to zwitterionic vesicles (mimicking eukaryotic membranes), indicating a stronger and deeper interaction with the former. nih.gov
Fluorescence quenching experiments using water-soluble quenchers like acrylamide (B121943) can further refine the understanding of the peptide's topology within the membrane. hamilton.edu If the Trp residue is buried within the hydrophobic core of the bilayer, it will be shielded from the quencher, resulting in a lower Stern-Volmer quenching constant (Ksv) compared to the peptide in solution. hamilton.edu This technique allows researchers to determine the depth of penetration of the peptide into the lipid bilayer.
| Condition | Emission Maximum (λmax, nm) | Blue Shift (nm) | Stern-Volmer Constant (Ksv, M⁻¹) with Acrylamide |
|---|---|---|---|
| Aqueous Buffer | 355 | - | 15.2 |
| + POPC Vesicles | 340 | 15 | 8.5 |
| + POPC/POPG (3:1) Vesicles | 330 | 25 | 4.1 |
Dye Leakage Assays
Dye leakage assays are a direct method to quantify the ability of piscidin-like peptides to permeabilize lipid membranes. nih.gov These assays involve encapsulating a fluorescent dye within large unilamellar vesicles (LUVs). If the peptide disrupts the integrity of the vesicle membrane, the dye leaks out into the surrounding buffer, leading to a measurable change in fluorescence.
A commonly used dye is calcein (B42510), which is self-quenching at the high concentrations encapsulated within liposomes. nih.govamericanpeptidesociety.org Upon leakage and dilution into the external medium, the fluorescence of calcein increases significantly. The percentage of leakage can be calculated by comparing the fluorescence intensity after peptide addition to the total fluorescence obtained after completely lysing the vesicles with a detergent like Triton X-100. nih.gov
Another widely used system is the ANTS/DPX assay. researchgate.netnih.gov In this assay, the fluorophore ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and the quencher DPX (p-xylene-bis-pyridinium bromide) are co-encapsulated inside vesicles. nih.gov The close proximity of ANTS and DPX results in efficient quenching of the ANTS fluorescence. When the peptide induces leakage, both molecules are released and diluted, separating the fluorophore from the quencher and causing an increase in fluorescence. researchgate.net These assays are crucial for determining the concentration-dependent membrane-disrupting activity of piscidin-like peptides.
| Peptide Concentration (µM) | Peptide-to-Lipid Ratio | Calcein Leakage (%) |
|---|---|---|
| 0.1 | 1:1000 | 15 |
| 0.5 | 1:200 | 45 |
| 1.0 | 1:100 | 80 |
| 2.0 | 1:50 | 95 |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the phase transitions of lipid bilayers. Lipids in a membrane exist in a gel phase at lower temperatures and transition to a more fluid liquid-crystalline phase at a characteristic melting temperature (Tm). The interaction of a peptide with the lipid bilayer can perturb this phase transition, providing insights into the nature of the peptide-lipid interaction.
When a this compound binds to and incorporates into a lipid membrane, it can disrupt the ordered packing of the lipid acyl chains. This disruption typically leads to a decrease in the main phase transition temperature (Tm), a broadening of the transition peak (indicating decreased cooperativity), and a reduction in the enthalpy of the transition (ΔH). The magnitude of these effects often depends on the peptide concentration and the lipid composition of the membrane. For instance, cationic piscidin-like peptides generally have a more pronounced effect on anionic membranes (like those containing phosphatidylglycerol) compared to zwitterionic membranes (like those made of phosphatidylcholine), reflecting a stronger electrostatic interaction.
| Peptide-to-Lipid Ratio | Transition Temperature (Tm, °C) | Transition Enthalpy (ΔH, kcal/mol) |
|---|---|---|
| 0 (Pure DPPC) | 41.5 | 8.7 |
| 1:100 | 40.8 | 7.9 |
| 1:50 | 39.9 | 6.8 |
| 1:25 | 38.5 | 5.2 |
Cryo-Electron Microscopy (Cryo-EM) for Membrane Morphology
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for visualizing biological macromolecules and assemblies in a near-native, hydrated state. For studying the interaction of piscidin-like peptides with membranes, cryo-EM, and particularly cryo-electron tomography (cryo-ET), can provide direct, high-resolution visualization of the morphological changes induced in lipid vesicles or even whole bacterial cells.
By rapidly freezing samples in vitreous ice, cryo-EM preserves the transient structures that form when a peptide disrupts a membrane. This allows for the direct observation of mechanisms that are often inferred from other techniques. For example, cryo-EM can reveal the formation of discrete pores, membrane thinning, the creation of lipid-peptide domains, or complete membrane lysis through a detergent-like effect. Three-dimensional reconstructions from cryo-ET can provide detailed views of these structures, showing how peptides are arranged within the membrane and how they alter its curvature and integrity. While high-resolution structures of piscidin-induced pores are still emerging, the technique has been successfully applied to other antimicrobial peptides, demonstrating its immense potential for revealing the precise structural basis of membrane disruption.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions. In the context of piscidin-like peptides, SPR is employed to study their binding to immobilized lipid bilayers that mimic biological membranes.
In a typical SPR experiment, a lipid monolayer or bilayer is coated onto a sensor chip. A solution containing the this compound is then flowed over this surface. The binding of the peptide to the lipid surface causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). The resulting sensorgram plots the SPR response over time, showing an association phase during peptide injection and a dissociation phase during buffer flow.
By analyzing the sensorgrams at different peptide concentrations, key kinetic parameters can be determined, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), which is a measure of binding affinity, can then be calculated as the ratio of kd to ka. This technique allows for a quantitative comparison of the binding of piscidin-like peptides to different types of membranes (e.g., anionic vs. zwitterionic) and provides valuable data on the thermodynamics of the interaction.
| Lipid Bilayer Composition | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Equilibrium Dissociation Constant (KD, M) |
|---|---|---|---|
| POPC (Zwitterionic) | 1.2 x 10³ | 5.8 x 10⁻³ | 4.8 x 10⁻⁶ |
| POPC/POPG (3:1, Anionic) | 3.5 x 10⁴ | 2.1 x 10⁻⁴ | 6.0 x 10⁻⁹ |
Antimicrobial and Biological Activity Assays (In Vitro and In Vivo Models)
The evaluation of piscidin-like peptides necessitates a suite of specialized assays to determine their antimicrobial efficacy and biological activity. These methodologies span from fundamental in vitro assessments of microbial inhibition to more complex in vivo models that probe the peptides' mechanisms of action and therapeutic potential.
Minimum Inhibitory Concentration (MIC) and Killing Kinetics
A fundamental technique in antimicrobial research is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. purdue.edu For piscidin-like peptides, this is typically assessed using a broth microdilution method in 96-well plates, following established guidelines with some modifications to accommodate the cationic nature of these peptides. purdue.eduubc.ca The MIC is determined by incubating the peptide at various concentrations with a standardized inoculum of bacteria and identifying the lowest concentration at which no visible growth is observed after a set period, usually 18-24 hours. purdue.edunih.gov
Killing kinetics assays provide a dynamic view of the antimicrobial activity over time, revealing whether a peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). emerypharma.com This is determined by exposing a bacterial culture to a specific concentration of the peptide (often a multiple of the MIC) and measuring the number of viable bacteria at various time points. nih.govfrontiersin.org A significant reduction in the bacterial count, typically a 3-log10 decrease (99.9% killing), is indicative of bactericidal activity. emerypharma.com For instance, time-kill experiments have shown that piscidin-1 can rapidly decrease the viability of E. coli by several orders of magnitude within the first few hours of exposure. nih.gov In contrast, piscidin-3 may exhibit a slower killing mechanism. nih.gov
| Bacterium | Piscidin 1 (μM) | Piscidin 3 (μM) |
|---|---|---|
| E. coli (WT) | 4 | 8 |
| E. coli (ΔrecA) | 4 | 2 |
| S. aureus | 2 | 2 |
| P. aeruginosa | 16 | 32 |
Cell-Based Assays for Specific Pathogen Inhibition
Cell-based assays are crucial for understanding the interaction of piscidin-like peptides with specific pathogens in a more biologically relevant context than simple broth cultures. These assays can involve various cell types, including bacterial cells and host cells, to assess the peptide's activity and selectivity. For example, the membrane-disrupting capabilities of piscidins can be investigated using permeabilization assays on bacterial cells, which measure the peptide's ability to compromise the integrity of the cell membrane. acs.org
Furthermore, assays can be designed to study the inhibition of intracellular pathogens. In these models, host cells, such as macrophages, are infected with bacteria, and the ability of the this compound to enter the host cell and eliminate the intracellular pathogen is evaluated. The efficacy is often determined by quantifying the reduction in intracellular bacterial load after treatment with the peptide.
Biofilm Disruption Assays
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. nih.gov Assays to evaluate the antibiofilm activity of piscidin-like peptides are therefore of significant interest. These assays typically involve growing a biofilm in a 96-well plate and then treating it with the peptide. mdpi.com The extent of biofilm disruption can be quantified using various methods, such as crystal violet staining to measure the total biofilm biomass or viability assays to determine the number of live bacteria remaining in the biofilm. mdpi.comyoutube.com
Studies have shown that some piscidins are effective at inhibiting the formation of biofilms by Gram-negative bacteria like Escherichia coli and Flavobacterium columnare. nih.gov For example, piscidin-3 has been found to possess nuclease activity that can degrade the extracellular DNA in the biofilm matrix of Pseudomonas aeruginosa. nih.gov
| Bacterial Species | Class I Piscidins Activity | Class II Piscidins Activity |
|---|---|---|
| Escherichia coli | Potent | More Potent |
| Flavobacterium columnare | Potent | More Potent |
| Aeromonas hydrophila | Significant Inhibition | Less Effective |
| Aeromonas veronii | Significant Inhibition | Less Effective |
Immunological Assays for Cytokine and Immune Marker Expression
Beyond their direct antimicrobial effects, many antimicrobial peptides, including piscidins, possess immunomodulatory properties. nih.govnih.gov Immunological assays are employed to investigate how these peptides influence the host immune response. This can involve treating immune cells, such as macrophages or dendritic cells, with the peptide and then measuring the expression of various cytokines and other immune markers. mdpi.com
Techniques like enzyme-linked immunosorbent assay (ELISA) and flow cytometry are commonly used to quantify the levels of pro-inflammatory and anti-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10), released by the immune cells in response to the peptide. mdpi.com Understanding these immunomodulatory effects is crucial for the development of piscidin-like peptides as therapeutic agents that can both kill pathogens and modulate the host's inflammatory response. researchgate.net
Animal Models for Mechanism and Efficacy Research
To evaluate the in vivo efficacy and mechanism of action of piscidin-like peptides, various animal models of infection are utilized. nih.gov These models are essential for bridging the gap between in vitro findings and potential clinical applications. mdpi.com Rodent models, particularly mice, are commonly used due to their well-characterized genetics and immune systems. nih.govmdpi.com
In a typical efficacy study, an animal is infected with a specific pathogen, and then treated with the this compound. mdpi.com The effectiveness of the treatment is assessed by monitoring survival rates, measuring the bacterial load in various organs, and observing the reduction in clinical signs of infection. mdpi.com These models also allow for the investigation of the peptide's mechanism of action in a whole-organism context, including its effects on the host immune response and potential for toxicity. mdpi.com
Bioinformatic and Computational Approaches
Bioinformatic and computational tools play an increasingly important role in the study of piscidin-like peptides, from discovery to design and analysis. nih.govnih.gov These approaches offer a rapid and cost-effective means to screen for novel peptides and predict their properties before undertaking laborious and expensive experimental work. benthamscience.com
Databases of antimicrobial peptides are valuable resources for identifying new piscidin-like sequences. Computational methods can then be used to predict the physicochemical properties of these peptides, such as their charge, hydrophobicity, and secondary structure, which are key determinants of their antimicrobial activity. mdpi.com Molecular dynamics simulations can provide insights into how these peptides interact with bacterial membranes, helping to elucidate their mechanism of action at a molecular level. youtube.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of piscidin-like peptides with their biological activity, aiding in the rational design of more potent and selective analogues. nih.gov
Sequence Alignment and Phylogenetic Tree Construction
To understand the evolutionary relationships and conserved functional domains of piscidin-like peptides, researchers rely on sequence alignment and the construction of phylogenetic trees.
The process begins with the identification and cloning of genes encoding for piscidin-like peptides from different species. For instance, a study on the large yellow croaker (Larimichthys crocea) involved the cloning of a piscidin-5-like type 3 gene. researchgate.net The amino acid sequences of these newly identified peptides are then compared with known piscidin sequences from various fish species. researchgate.net
Multiple sequence alignment is a fundamental technique used to arrange sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. youtube.com Tools such as Clustal Omega are commonly used for this purpose. youtube.com Through alignment, conserved motifs and variable regions within the piscidin family are identified. For example, sequence homologies in the signal peptide level of precursors, such as the FLVL and MAEPG patterns, have been used to search for new piscidins. researchgate.net
Following sequence alignment, phylogenetic trees are constructed to visualize the evolutionary history of the peptides. The neighbor-joining algorithm, often implemented in software like MEGA, is a common method for building these trees. xml-journal.net This analysis helps to classify the different subtypes of piscidins and understand their divergence across various fish species. mdpi.com For example, phylogenetic analyses have been used to differentiate piscidin-1, -2, and -3 based on their distinct structural and functional characteristics. mdpi.com
The table below provides an example of piscidin sequences from different fish species that could be used for such an analysis.
| Species | Peptide Name | GenBank Accession No. |
| Larimichthys crocea | Lcpis5lt3 | MT794569 |
| Dicentrarchus labrax | Dicentracin | AJ535805 |
| Sparus aurata | Piscidin 1 | AY634563 |
| Morone chrysops x M. saxatilis | Piscidin 1 | AF183850 |
| Pleuronectes americanus | Pleurocidin | U38950 |
This table is for illustrative purposes and includes examples of piscidin sequences from different fish species.
Prediction of Structural Features and Metal-Binding Sites
The biological activity of piscidin-like peptides is intrinsically linked to their three-dimensional structure and their ability to interact with metal ions.
Various computational and experimental techniques are used to predict and determine the structural features of these peptides. Bioinformatics tools available through platforms like Expasy are utilized to analyze the physicochemical properties of the peptides, such as their amphipathicity and helical nature. tandfonline.com Circular dichroism (CD) spectroscopy is an experimental technique that can be used to determine the secondary structure of peptides, confirming predictions of α-helical or β-sheet content. resolvemass.ca More detailed, high-resolution structural information can be obtained using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, which has been used to determine the structures of piscidin 1 and 3 in lipid bilayers. acs.orgacs.orgcore.ac.uk
A key feature of some piscidin-like peptides is their ability to bind metal ions, which can enhance their antimicrobial activity. usfca.edu The prediction of metal-binding sites is therefore a critical area of research. This is often achieved by identifying conserved amino acid motifs known to coordinate with metal ions. digitellinc.com One such well-characterized motif is the Amino-Terminal Copper and Nickel (ATCUN) binding motif, which has the sequence H2N-X-X-His. usfca.edu Histidine-rich sequences are also known to be involved in Zn(II) binding. usfca.edu Computational methods and machine learning algorithms are increasingly being used to predict metal-binding sites from the peptide sequence alone. biorxiv.orgbiorxiv.org
The following table summarizes key structural features and a known metal-binding motif in piscidins.
| Feature | Description | Method of Prediction/Determination |
| Secondary Structure | Predominantly α-helical. mdpi.com | Bioinformatics (e.g., Expasy), Circular Dichroism, Solid-State NMR. tandfonline.comresolvemass.caacs.org |
| Amphipathicity | Possess distinct hydrophobic and hydrophilic faces, crucial for membrane interaction. tandfonline.com | Bioinformatics analysis. tandfonline.com |
| Metal-Binding Motifs | e.g., Amino-Terminal Copper and Nickel (ATCUN) motif (H2N-X-X-His). usfca.edu | Sequence analysis, Machine Learning Models. usfca.edubiorxiv.org |
Homology Modeling and Molecular Dynamics Simulations
To gain a dynamic understanding of the structure and function of piscidin-like peptides, researchers employ homology modeling and molecular dynamics (MD) simulations.
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known experimental structure of a homologous protein (the "template"). scilit.com This method is particularly useful when an experimental structure is not available.
Molecular dynamics simulations are powerful computational tools that allow for the study of the physical movement of atoms and molecules over time. nhr4ces.de All-atom MD simulations have been extensively used to investigate the behavior of piscidin-like peptides, particularly their interactions with bacterial membranes. nih.govresearchgate.net These simulations can provide detailed insights into how these peptides insert into and disrupt lipid bilayers, a key aspect of their antimicrobial mechanism. nih.govmdpi.com For example, MD simulations have been used to refine the structures of piscidin 1 and 3 determined by solid-state NMR and to study their orientation and immersion depth in different lipid environments. acs.orgacs.orgcore.ac.uk
These simulations can also be used to study the conformational changes that occur upon metal binding and how this affects the peptide's interaction with membranes. researchgate.net The data generated from MD simulations can help to explain experimental observations and guide the design of new peptides with enhanced activity.
The table below outlines the applications of these computational techniques in the study of piscidin-like peptides.
| Technique | Application in Piscidin Research | Key Insights Gained |
| Homology Modeling | Prediction of the 3D structure of novel piscidin-like peptides. scilit.com | Provides a static structural model for further analysis and simulation. |
| Molecular Dynamics (MD) Simulations | Studying the interaction of piscidins with lipid bilayers. nih.govresearchgate.net Refining experimentally determined structures. acs.orgacs.org Investigating the effect of metal binding on peptide structure and function. researchgate.net | Elucidation of membrane disruption mechanisms. nih.gov Determination of peptide orientation and insertion depth in membranes. acs.orgacs.org Understanding the role of metal ions in enhancing peptide activity. researchgate.net |
Synthetic Biology and Peptide Engineering Approaches
Chemical Synthesis of Piscidin-like Peptides and Analogues
The primary method for producing synthetic piscidin-like peptides and their analogues is Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orgpeptide.com The process begins from the C-terminus of the peptide and proceeds towards the N-terminus. nih.gov Each cycle of amino acid addition involves the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next protected amino acid. bachem.compeptide.com Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process. wikipedia.orgbachem.com
A common strategy used in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. reddit.com In this approach, the temporary Nα-protecting group is Fmoc, which is removed under basic conditions, while side-chain protecting groups are typically acid-labile. peptide.com This "orthogonal" protection scheme allows for the selective removal of protecting groups at different stages of the synthesis. peptide.com Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA). reddit.com
This methodology facilitates the incorporation of unnatural or modified amino acids, enabling the creation of diverse peptide analogues with altered properties. nih.gov For instance, synthetic strategies have been developed to create capitellacin analogues, an antimicrobial peptide, where disulfide bridges are replaced with vinyl sulfides to study their structural and biological influence. mdpi.com Chemical synthesis is invaluable for producing peptides that are difficult to express in bacteria, for modifying the peptide backbone, and for creating D-proteins, which are composed of D-amino acids. nih.gov
Rational Design and De Novo Peptide Engineering
Rational design and de novo engineering are powerful strategies for creating new piscidin-like peptides with improved functions. wikipedia.orgresearchgate.net Rational design involves making calculated modifications to a known peptide structure to enhance its activity, stability, or specificity. wikipedia.orgyoutube.com This approach relies on a deep understanding of the peptide's structure-function relationship. youtube.com De novo design, on the other hand, involves creating entirely new peptide sequences from scratch to fold into a desired structure with a specific function. wikipedia.orgresearchgate.net
The goal of these design strategies is to predict amino acid sequences that will fold into a specific three-dimensional structure, which is the basis of their biological activity. wikipedia.org For antimicrobial peptides like piscidins, key design principles often involve modulating characteristics such as cationicity, hydrophobicity, and amphipathicity, which are crucial for their interaction with microbial membranes. mdpi.com Computational tools and molecular modeling are frequently employed to predict the effects of sequence changes on the peptide's structure and function before undertaking laboratory synthesis. creative-peptides.com
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of more potent piscidin-like peptides. creative-peptides.com These studies systematically alter the peptide's structure—by substituting, adding, or deleting amino acids—and evaluate the impact of these changes on its biological activity. mdpi.comcreative-peptides.com
For piscidin-like peptides, SAR studies have elucidated several key structural features that determine their antimicrobial efficacy. The amphipathic α-helical structure is critical for activity, allowing the peptide to interact with and disrupt bacterial membranes. nih.govresearchgate.net Key factors influencing this activity include:
Net Charge and Cationicity: A positive net charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes. Increasing cationicity, often by adding residues like lysine (B10760008) or arginine, can enhance antimicrobial activity, but excessive charge can also lead to increased toxicity. nih.gov
Hydrophobicity: The hydrophobic face of the helical peptide facilitates its insertion into the lipid bilayer of the microbial membrane. mdpi.com SAR studies have shown that increasing hydrophobicity can boost antimicrobial potency. mdpi.com For example, replacing certain residues with more hydrophobic amino acids like tryptophan has been shown to increase the antibacterial activity of some peptide analogues. nih.gov
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues is essential for membrane disruption. The amphipathic nature of piscidins allows them to adopt a conformation that interacts favorably with both the lipid and aqueous environments at the membrane surface. mdpi.com
Helicity: The degree of α-helical structure formation upon membrane binding is directly correlated with antimicrobial activity. For instance, circular dichroism analyses of piscidin 4 revealed it forms an α-helical structure in membrane-mimetic environments. nih.gov
By systematically modifying these parameters, researchers can design piscidin analogues with significantly enhanced efficacy against a range of pathogens. frontiersin.org
| Parameter | Effect on Activity | Example Modification |
| Net Charge | Increased positive charge enhances initial binding to bacterial membranes. | Substitution with Lysine (Lys) or Arginine (Arg). |
| Hydrophobicity | Increased hydrophobicity can improve membrane insertion and disruption. | Substitution with Tryptophan (Trp) or Phenylalanine (Phe). |
| Helicity | A stable α-helical structure is often required for potent activity. | Introduction of helix-promoting residues like Alanine (Ala). |
| Flexibility | Introduction of glycine (B1666218) residues can provide flexibility, which may be important for pore formation. | Piscidins 1 and 3 contain a G(X)4G motif that may act as a flexible hinge. acs.org |
Modifications for Improved Stability and Specificity
A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases and their potential for non-specific toxicity. nih.gov Peptide engineering offers several strategies to overcome these limitations.
Improving Stability:
Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-enantiomers can make peptides resistant to proteolysis by host enzymes, which are stereospecific for L-amino acids. nih.govnih.gov
Peptide Cyclization: Cyclizing the peptide backbone (head-to-tail or side-chain cyclization) can confer greater structural rigidity and resistance to exopeptidases. nih.gov Cyclic peptides often exhibit enhanced stability in physiological conditions. nih.gov
Backbone Modification: Altering the peptide backbone, for example by creating peptidomimetics like peptoids, can render the molecule unrecognizable to proteases while retaining the desired spatial arrangement of side chains for biological activity. mdpi.comnih.gov
Incorporation of Non-Proteinogenic Amino Acids: Introducing unnatural amino acids, such as 2-aminoisobutyric acid (Aib) or 4-aminopiperidine-4-carboxylic acid (Api), can induce stable secondary structures and enhance resistance to enzymatic degradation. mdpi.com
Improving Specificity: Specificity can be engineered by designing peptides that preferentially interact with microbial membranes over host cell membranes. This is often achieved by fine-tuning the balance between cationicity and hydrophobicity. While bacterial membranes are rich in anionic lipids (like phosphatidylglycerol), mammalian cell membranes are typically zwitterionic (containing phosphatidylcholine) and rich in cholesterol. mdpi.com By optimizing the peptide's charge and hydrophobicity, it is possible to design analogues that are highly active against bacteria but show minimal disruption of mammalian membranes, thereby reducing toxicity. mdpi.com
Production through Recombinant Expression Systems
For the large-scale production of peptides, recombinant expression systems offer a cost-effective alternative to chemical synthesis. nih.govmdpi.com Escherichia coli is a commonly used host for producing recombinant proteins and peptides due to its rapid growth, well-understood genetics, and potential for high-yield production. mdpi.comnih.gov
However, the production of antimicrobial peptides like piscidins in bacterial hosts presents challenges, primarily due to the peptide's toxicity to the host cells. nih.govresearchgate.net To circumvent this, piscidins are often expressed as part of a larger, inactive fusion protein. nih.govnih.gov A common strategy involves fusing the piscidin sequence to a carrier protein, such as ubiquitin or ketosteroid isomerase. nih.govnih.gov This fusion protein can accumulate in the cell, often as insoluble inclusion bodies, without harming the host. nih.gov
After expression, the cells are harvested, and the fusion protein is purified, typically using affinity chromatography (e.g., immobilized metal affinity chromatography if a His-tag is included). nih.gov Subsequently, the piscidin peptide is cleaved from its fusion partner using a specific protease, such as yeast ubiquitin hydrolase or thrombin, which recognizes a specific cleavage site engineered between the two proteins. nih.govnih.gov The final step involves purifying the released piscidin peptide to homogeneity, often using techniques like reverse-phase chromatography. nih.gov
While challenges such as protein aggregation and low yields can occur, optimization of expression conditions (e.g., lower growth temperatures) and purification protocols has enabled the successful production of functional piscidin in E. coli with yields suitable for structural and functional studies. nih.gov
| Expression System | Host Organism | Advantages | Disadvantages |
| Bacterial | Escherichia coli | Low cost, rapid growth, high yield, well-established genetics. mdpi.com | Potential for inclusion body formation, lack of post-translational modifications, toxicity of the expressed peptide to the host. nih.govmdpi.com |
| Yeast | Pichia pastoris | Capable of post-translational modifications, high-density cell culture, protein secretion. mdpi.com | Slower growth than bacteria, potential for hyperglycosylation. mdpi.com |
Research Applications and Biotechnological Potential of Piscidin Like Peptides Pre Clinical Focus
Development of Novel Antimicrobial Agents for Aquaculture
Infectious diseases pose a significant threat to the aquaculture industry, leading to substantial economic losses. researchgate.net The overuse of conventional antibiotics in aquaculture has contributed to the rise of antibiotic-resistant bacteria, creating an urgent need for alternative antimicrobial agents. nih.govnih.gov Piscidin-like peptides, with their potent antimicrobial properties, represent a promising alternative for controlling fish diseases. nih.govmdpi.com
Piscidin-like peptides have demonstrated efficacy against a wide range of pathogens affecting aquacultured fish, including bacteria, fungi, parasites, and viruses. nih.gov Their broad-spectrum activity is a key advantage in the complex aquatic environment where multiple pathogens can be present.
Bacterial Pathogens: Piscidin-like peptides exhibit strong bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, they have been shown to be effective against significant fish pathogens such as Vibrio and Edwardsiella species. nih.govresearchgate.net The mechanism of action typically involves the disruption of the bacterial cell membrane, leading to cell lysis and death. researchgate.net
Fungal Pathogens: The water mould Saprolegnia, a major pathogen of freshwater fish, is susceptible to piscidin 2. nih.gov Studies have shown that piscidin 2 can effectively kill the zoospores of pathogenic Saprolegnia isolates at concentrations that are physiologically relevant in fish. nih.gov
Parasitic Pathogens: Piscidin-like peptides have also shown activity against protozoan parasites. For example, a novel piscidin-like peptide from the large yellow croaker (Pseudosciaena crocea) has demonstrated antiparasitic activity against Cryptocaryon irritans, a marine fish ectoparasite. nih.gov Research has also indicated the potential of piscidin 2 to have lethal effects on various ectoparasites. nih.gov
Viral Pathogens: The antiviral potential of piscidin-like peptides is an area of active research. Studies have shown that these peptides can be effective against fish viruses like the nervous necrosis virus (NNV). researchgate.net For example, MsPiscidin2 from largemouth bass has been found to exhibit direct virucidal activity against Micropterus salmoides rhabdovirus (MSRV). nih.gov Piscidin-1 has also been reported to inactivate several other enveloped viruses. nih.gov
Table 1: Antimicrobial Activity of Select Piscidin-like Peptides against Fish Pathogens
| This compound | Pathogen Species | Pathogen Type | Reference |
|---|---|---|---|
| Piscidin 2 | Saprolegnia spp. | Fungus (Water Mould) | nih.gov |
| Pc-pis | Cryptocaryon irritans | Parasite (Protozoan) | nih.gov |
| MsPiscidin2 | Micropterus salmoides rhabdovirus (MSRV) | Virus | nih.gov |
| Tilapia Piscidin 3 (TP3) | Vibrio vulnificus | Bacterium | nih.gov |
| Tilapia Piscidin 4 (TP4) | Vibrio vulnificus | Bacterium | nih.gov |
| Piscidin 1 | Channel Catfish Virus (CCV) | Virus | nih.gov |
| Piscidin 1 | Nervous Necrosis Virus (NNV) | Virus | researchgate.net |
The rise of antimicrobial resistance is a global challenge, and the aquaculture industry is not immune. Piscidin-like peptides offer several strategies to combat this issue. Their primary mechanism of disrupting microbial membranes is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. mdpi.com
Furthermore, piscidin-like peptides can be used in combination with existing antibiotics to enhance their efficacy. nih.gov This synergistic effect can help to reduce the required dosage of conventional antibiotics and potentially "rescue" the activity of drugs that have lost effectiveness against resistant strains. nih.gov For instance, piscidins have been shown to sensitize Clostridioides difficile to clinically relevant antibiotics. nih.gov The development of feed supplemented with host defense peptides is another practical application being explored to enhance disease resistance in aquaculture. mdpi.com
Research Tools for Understanding Innate Immunity Mechanisms
Piscidin-like peptides are integral components of the fish innate immune system, primarily produced by immune cells such as mast cells and neutrophils. researchgate.netmdpi.com Their expression is often upregulated in response to pathogen challenge, highlighting their crucial role in host defense. nih.gov Studying the expression, regulation, and function of piscidin-like peptides provides valuable insights into the mechanisms of innate immunity in fish. nih.govnih.gov
These peptides serve as excellent models for investigating host-pathogen interactions at the molecular level. Researchers can use synthetic or recombinant piscidin-like peptides to study their effects on various pathogens and to elucidate the molecular determinants of their antimicrobial activity. researchgate.net Furthermore, monitoring the expression levels of piscidin genes can serve as a potential marker for the health status of fish, with lower levels potentially indicating disease or stress. nih.gov The immunomodulatory properties of piscidins, such as their ability to influence the expression of immune-related genes, further underscore their importance as research tools in fish immunology. nih.gov
Templates for Drug Design and Development in Pre-clinical Research Models
The unique structural and functional properties of piscidin-like peptides make them attractive templates for the design of novel therapeutic agents for human and veterinary medicine. nih.govmdpi.com Their broad-spectrum antimicrobial activity, coupled with a low propensity for resistance development, addresses a critical need in the face of rising antibiotic resistance. mdpi.com
The α-helical and amphipathic nature of many piscidin-like peptides is a key structural feature that can be mimicked in the design of synthetic peptide antibiotics. nih.gov By modifying the amino acid sequence, researchers can optimize the antimicrobial potency, selectivity, and stability of these peptides. mdpi.com In silico design and computational modeling are increasingly being used to predict the antimicrobial potential of novel peptide motifs derived from piscidins. researchgate.net
Beyond their direct antimicrobial effects, some piscidin-like peptides possess anti-inflammatory properties. nih.gov For example, piscidin-1 has been shown to suppress the expression of inflammatory proteins such as COX-2 and iNOS in preclinical models. nih.gov This dual functionality of antimicrobial and anti-inflammatory activity is particularly advantageous for therapeutic development. Synthetic peptides with anti-inflammatory properties are being developed for a range of conditions, and piscidin-like peptides can serve as a natural template for such designs. peptidesciences.comnih.govmdpi.com
The antiviral activity of piscidin-like peptides is a growing area of interest in preclinical research. nih.gov Piscidin 1 has demonstrated the ability to inactivate a range of enveloped viruses, including some that are pathogenic to humans. nih.gov The mechanism of action often involves the disruption of the viral envelope, a strategy that could be effective against a broad spectrum of viruses. nih.gov As the search for novel antiviral drugs continues, piscidin-like peptides and their synthetic derivatives represent a promising avenue for the development of new therapeutic interventions against viral infections. nih.govnih.govnih.gov
Development of Anti-Biofilm Strategies
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective barrier renders the embedded bacteria highly resistant to conventional antibiotics and host immune defenses, making biofilm-associated infections a significant clinical challenge. Piscidin-like peptides have emerged as promising agents in the development of novel anti-biofilm strategies due to their multifaceted mechanisms of action.
Preclinical studies have demonstrated the efficacy of various piscidin-like peptides against biofilms of both Gram-positive and Gram-negative bacteria. A notable example is Tilapia piscidin 4 (TP4) , which has shown potent anti-biofilm activity against pathogens associated with bacterial vaginosis, such as Gardnerella vaginalis and Streptococcus anginosus. nih.govnih.govfrontiersin.orgresearchgate.net Research has indicated that TP4 can eradicate mature biofilms and inhibit their formation. nih.govnih.govfrontiersin.orgresearchgate.net
Furthermore, different classes of piscidins exhibit varying degrees of effectiveness against specific bacterial biofilms. For instance, both Class I and Class II piscidins have demonstrated the ability to inhibit the formation of biofilms by Escherichia coli and Flavobacterium columnare, pathogens of concern in aquaculture.
The mechanisms underlying the anti-biofilm activity of piscidin-like peptides are diverse. One key mechanism is the disruption of the biofilm matrix. Piscidin-3 , for example, possesses nuclease activity, enabling it to degrade the extracellular DNA (eDNA) that is a critical component of the Pseudomonas aeruginosa biofilm matrix. nih.gov By breaking down the structural integrity of the biofilm, piscidin-3 can enhance the penetration of other antimicrobial agents and facilitate the clearance of the infection. Other proposed mechanisms include the inhibition of bacterial adhesion to surfaces, a crucial initial step in biofilm formation, and the disruption of quorum sensing, the cell-to-cell communication system that regulates biofilm development.
Interactive Table: Anti-Biofilm Activity of Piscidin-like Peptides
| This compound | Target Biofilm Organism(s) | Observed Effect | Putative Mechanism of Action |
| Tilapia piscidin 4 (TP4) | Gardnerella vaginalis, Streptococcus anginosus | Inhibition of biofilm formation, Eradication of mature biofilms | Membrane disruption of biofilm-embedded cells |
| Piscidin-3 | Pseudomonas aeruginosa | Degradation of biofilm matrix | Nuclease activity against extracellular DNA (eDNA) |
| Class I Piscidins | Escherichia coli, Flavobacterium columnare | Inhibition of biofilm formation | Not fully elucidated |
| Class II Piscidins | Escherichia coli, Flavobacterium columnare | Inhibition of biofilm formation | Not fully elucidated |
Synergy Studies with Other Antimicrobials or Compounds
A significant area of preclinical research focuses on the synergistic potential of piscidin-like peptides with other antimicrobial agents. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Such combination therapies are highly sought after as they can potentially reduce the required doses of individual drugs, minimize toxicity, and combat the development of antibiotic resistance.
Piscidin-like peptides have demonstrated synergistic effects with both conventional antibiotics and other novel antimicrobial compounds. A compelling example is the observed synergy between piscidins 1 and 3 and a yeast-derived glycolipid, sophorolipid-hexyl ester (SL-HE). Studies have shown that this combination exhibits potent antimicrobial activity against Bacillus cereus. The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction, has been determined for these combinations, providing quantitative evidence of their enhanced efficacy.
Moreover, preclinical investigations have explored the synergy of piscidin-like peptides with conventional antibiotics against a range of pathogens. A study on Atlantic cod piscidin revealed moderate synergistic activity when combined with several antibiotics, including oxolinic acid, oxytetracycline, and sulfadiazine/trimethoprim, against various fish pathogens. nord.no This suggests that piscidin-like peptides can potentiate the activity of existing antibiotics, potentially revitalizing their use against resistant strains.
The proposed mechanism for this synergy often involves the ability of piscidin-like peptides to permeabilize the bacterial membrane. By disrupting the cell membrane, these peptides can facilitate the entry of other antimicrobial compounds into the bacterial cell, allowing them to reach their intracellular targets more effectively. This "door-opening" mechanism can overcome resistance mechanisms that rely on preventing antibiotic uptake.
Interactive Table: Synergy of Piscidin-like Peptides with Other Compounds
| This compound | Synergistic Compound | Target Organism(s) | Observed Effect |
| Piscidin 1 | Sophorolipid-hexyl ester (glycolipid) | Bacillus cereus | Enhanced antimicrobial activity |
| Piscidin 3 | Sophorolipid-hexyl ester (glycolipid) | Bacillus cereus | Enhanced antimicrobial activity |
| Piscidin 3 | Copper (Cu2+) | Pseudomonas aeruginosa biofilm | Enhanced biofilm clearance nih.gov |
| Atlantic cod piscidin | Oxolinic acid | Vibrio anguillarum | Moderate synergistic antibacterial activity nord.no |
| Atlantic cod piscidin | Oxytetracycline | Vibrio anguillarum, Aeromonas salmonicida | Moderate synergistic antibacterial activity nord.no |
| Atlantic cod piscidin | Sulfadiazine/trimethoprim | Micrococcus lysodeikticus, Aeromonas salmonicida, Yersinia ruckeri | Moderate synergistic antibacterial activity nord.no |
Future Directions and Emerging Research Avenues
Elucidation of Unexplored Biological Roles in Host Defense
While the antimicrobial properties of piscidins are well-documented, their full spectrum of activities within the host's innate immune system remains to be fully elucidated. plos.org Beyond direct pathogen killing, emerging evidence suggests that these peptides may have multifaceted roles in host defense, including immunomodulatory effects such as chemotaxis and opsonization. plos.org Future investigations are likely to focus on uncovering these less-explored functions. For instance, the potential for piscidin-like peptides to modulate inflammatory responses, promote wound healing, or interact with other components of the immune system are promising areas of inquiry. Research into their anti-parasitic and antiviral activities is also an expanding frontier. plos.org Understanding these diverse biological roles will provide a more comprehensive picture of their importance in fish immunity and may reveal new therapeutic avenues for both veterinary and human medicine.
Advanced Structural and Biophysical Characterization of Peptide-Membrane Interactions
A detailed understanding of how piscidin-like peptides interact with and disrupt microbial membranes is crucial for their development as therapeutic agents. nih.gov Advanced biophysical techniques are being increasingly employed to probe these interactions at a molecular level. nih.gov Methods such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in revealing the alpha-helical structure that many piscidins adopt upon binding to membranes. wm.edumdpi.com
Future research will likely involve the use of higher-resolution techniques to provide a more dynamic picture of these interactions. Solid-state NMR and neutron diffraction can offer detailed insights into the orientation and depth of peptide insertion into the lipid bilayer. wm.edu Surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) can quantify the binding kinetics and affinity of peptides for different membrane compositions. wm.edu These advanced characterization methods will be critical for understanding the molecular basis of piscidin activity and for designing peptides with enhanced specificity and efficacy. nih.govresearchgate.net
Table 1: Biophysical Techniques for Characterizing Piscidin-Membrane Interactions
| Technique | Information Provided |
|---|---|
| Circular Dichroism (CD) Spectroscopy | Secondary structure of the peptide (e.g., alpha-helix, beta-sheet) in different environments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure of the peptide and its interactions with membrane components. |
| Solid-State NMR (ssNMR) | Structure and orientation of the peptide within a lipid bilayer. wm.edu |
| Neutron Diffraction | Precise location and orientation of the peptide within the membrane. wm.edu |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding affinity and kinetics between the peptide and a lipid surface. wm.edu |
| Quartz Crystal Microbalance (QCM) | Measurement of mass and viscoelastic changes upon peptide binding to a membrane. wm.edu |
| Calorimetry | Thermodynamic parameters of peptide-membrane binding. wm.edu |
| Microscopy (e.g., Atomic Force, Confocal) | Visualization of membrane disruption and pore formation by the peptide. wm.edu |
Integration with Multi-Omics Approaches (e.g., Metagenomics, Metabolomics)
The integration of multi-omics approaches, such as metagenomics, metatranscriptomics, and metabolomics, offers a powerful strategy for understanding the biological context of piscidin-like peptides. omu.edu.trnih.gov Metagenomics can be used to explore the microbial communities in which these peptides are active, potentially revealing novel peptide sequences from unculturable organisms. omu.edu.trnih.gov Metatranscriptomics can provide insights into the functional responses of microbial populations to piscidin exposure, while metabolomics can identify the metabolic byproducts and pathways affected by peptide activity. nih.govmiami.edufiu.edu
By combining these datasets, researchers can build a more comprehensive picture of the ecological roles of piscidin-like peptides and their impact on microbial ecosystems. nih.gov This integrated approach can also aid in the discovery of new peptides and the identification of novel therapeutic targets. omu.edu.tr For example, understanding how the gut microbiome of fish is modulated by piscidins could have significant implications for aquaculture and fish health. nih.gov
Exploration of New Piscidin-like Peptides from Diverse Organisms
Piscidin-like peptides were first discovered in fish, and teleosts remain a rich source for the discovery of new isoforms. plos.orgresearchgate.netnih.gov Different fish species have been shown to possess a diverse array of piscidins with varying antimicrobial activities. researchgate.netnih.gov For example, several piscidin isoforms have been identified in hybrid striped bass, each with specialized antibacterial and anti-protozoal properties. researchgate.netnih.gov
The exploration for novel piscidin-like peptides is expanding to a wider range of marine organisms. Given the vast and largely untapped biodiversity of the marine environment, it is highly probable that many more of these peptides await discovery. technologynetworks.com Bioprospecting efforts in different marine ecosystems, from coastal waters to the deep sea, could uncover peptides with unique structures and functions. technologynetworks.com The identification of new piscidin-like peptides from diverse organisms will not only expand our understanding of their evolutionary diversity but also provide a larger library of natural templates for the development of new antimicrobial agents. plos.org
Computational and AI-Driven Peptide Design for Targeted Applications
Recent advances in computational biology and artificial intelligence (AI) are revolutionizing the field of peptide design. nih.govmdpi.comnih.gov These in silico approaches offer a rapid and cost-effective way to design novel piscidin-like peptides with tailored properties. mdpi.com Machine learning algorithms can be trained on existing databases of antimicrobial peptides to identify sequence-activity relationships and predict the antimicrobial potential of new peptide sequences. nih.govmdpi.com
Sustainable Production Methods and Bioremediation Applications
As the potential applications of piscidin-like peptides expand, the development of sustainable and cost-effective production methods becomes increasingly important. While chemical synthesis is feasible for small-scale research, it is often not economically viable for large-scale production. Recombinant expression systems, using bacteria, yeast, or plants as hosts, offer a more sustainable alternative for producing large quantities of these peptides. Further research into optimizing these expression systems will be crucial for the commercialization of piscidin-based products.
The unique properties of piscidin-like peptides also suggest potential applications in bioremediation. Their ability to disrupt microbial membranes could be harnessed to control harmful algal blooms or to inhibit the growth of biofouling organisms on submerged surfaces. Lipopeptides, which share some structural similarities with piscidins, have already shown promise in the bioremediation of crude oil. nih.gov Future research could explore the potential of piscidin-like peptides in similar environmental applications, contributing to a more sustainable and healthier planet.
Q & A
Q. How to ensure ethical rigor in studies involving piscidin-like peptides derived from marine organisms?
- Methodological Answer : Follow Nagoya Protocol guidelines for accessing genetic resources and obtain permits for marine sampling . For in vivo work, adhere to ARRIVE 2.0 guidelines and obtain IACUC approval. Disclose peptide synthesis sources (e.g., commercial vs. in-house) and batch-specific QC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
